2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a bromine atom, a benzimidazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions
Benzimidazole Core Formation: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzimidazole derivative with a suitable benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N,N-dimethylbenzamide
- 2-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole ring and the tetrahydrofuran moiety. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-13-5-2-1-4-12(13)18(23)20-11-7-8-14-15(10-11)22-17(21-14)16-6-3-9-24-16/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,20,23)(H,21,22) |
InChI Key |
DGTVKRVLIJXFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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